3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one
Overview
Description
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that contains an imidazolidinone ring with a thioxo group and an ethoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the imidazolidinone ring to form corresponding amines
Substitution: Nucleophilic substitution reactions at the ethoxyphenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines and reduced imidazolidinone derivatives
Substitution: Halogenated ethoxyphenyl derivatives
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial and antifungal activities
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
- 3-(4-Chlorophenyl)-2-thioxoimidazolidin-4-one
- 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one
Uniqueness
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the ethoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s properties.
Biological Activity
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Molecular Weight : 236.29 g/mol
- Structural Features : The compound features an ethoxy group attached to a phenyl ring at the 4-position, which may enhance its solubility and bioavailability compared to other analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, emphasizing efficiency and yield. Common approaches include:
- Heterocyclization of Substrates : This method involves the reaction of different substrates to form the imidazolidinone structure.
- One-Pot Synthesis : A streamlined approach that combines multiple steps into one reaction vessel to increase efficiency.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-thioxoimidazolidin-4-one have shown significant cytotoxicity against HepG2 liver cancer cells with IC₅₀ values lower than standard chemotherapeutics like Staurosporine and 5-Fu .
- Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
Cytotoxicity Against HepG2 Cells
A study investigating the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives reported that certain compounds exhibited significant apoptosis induction in HepG2 cells. The treatment led to:
- Cell Cycle Arrest : Notable arrest at the G2/M phase.
- Gene Expression Modulation : Enhanced expression of pro-apoptotic genes (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2) was observed .
Antioxidant Activity
In vivo studies demonstrated that treatment with certain derivatives resulted in increased antioxidant levels (e.g., CAT, SOD) and reduced oxidative stress markers in tumor-bearing mice. This suggests a protective mechanism against cancer-induced oxidative damage .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | Contains a methoxy group instead of ethoxy | Anticancer properties |
3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one | Ethoxy group at the 2-position | Antimicrobial activity |
3-(Phenyl)-2-thioxoimidazolidin-4-one | Lacks substituents on the phenyl ring | General biological activity |
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPYYANHAHKFBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954071 | |
Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795859 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32261-88-4 | |
Record name | Hydantoin, 3-(p-ethoxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032261884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.